[5-(2,5-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione
CAS No.:
Cat. No.: VC16347181
Molecular Formula: C15H13Cl2NO2S
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13Cl2NO2S |
|---|---|
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | [5-(2,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
| Standard InChI | InChI=1S/C15H13Cl2NO2S/c16-10-1-2-12(17)11(9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
| Standard InChI Key | KORAHNXRCDXTID-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Introduction
[Introduction to 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione](pplx://action/followup)
5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is a sulfur-containing organic compound that has garnered significant attention in scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of thioethers and heterocyclic compounds, featuring a furan ring, a dichlorophenyl substituent, and a morpholine moiety.
Synthesis Methods
The synthesis of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione can be achieved through various organic reactions. These methods typically involve specific conditions such as temperature control, solvent choice, and the use of catalysts to optimize yield and purity. Common solvents include ethanol or dimethyl sulfoxide (DMSO), and catalysts may involve bases like sodium hydroxide or acid catalysts depending on the reaction pathway chosen.
Synthesis Conditions
| Condition | Description |
|---|---|
| Solvents | Ethanol, DMSO. |
| Catalysts | Bases (e.g., sodium hydroxide), acid catalysts. |
| Temperature Control | Essential for optimizing reaction conditions. |
Potential Biological Activities
The mechanism by which 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione exerts its biological effects likely involves interactions at the molecular level with specific biological targets such as enzymes or receptors. Quantitative data on binding affinities or inhibitory constants would typically be derived from biochemical assays or computational docking studies.
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential for inhibiting enzymes involved in disease pathways. |
| Materials Science | Relevant data on stability and reactivity profiles are crucial. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume